![molecular formula C19H17FN2O4S B7476708 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Wirkmechanismus
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide has also been shown to inhibit other downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide has a good safety profile and has been well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a good safety profile and has been well-tolerated in clinical trials. However, one limitation of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide is its low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the formulation of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide involves several steps, starting from the reaction of 2-fluoroaniline with chlorosulfonic acid to form 2-fluorobenzenesulfonic acid. This intermediate is then reacted with N-methyl-N-(furan-2-ylmethyl)benzamide to form the desired product, 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promising results in preclinical studies for the treatment of other types of cancer, such as multiple myeloma and solid tumors.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-22(13-15-7-5-11-26-15)19(23)14-6-4-8-16(12-14)27(24,25)21-18-10-3-2-9-17(18)20/h2-12,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGHBIFYNXGAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

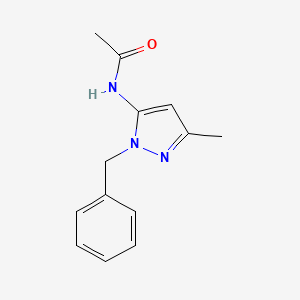
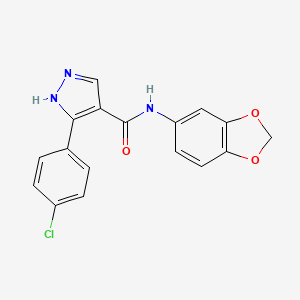
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
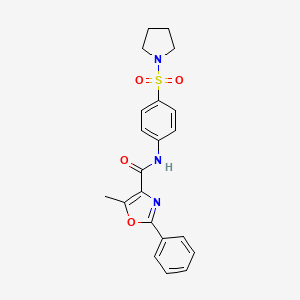
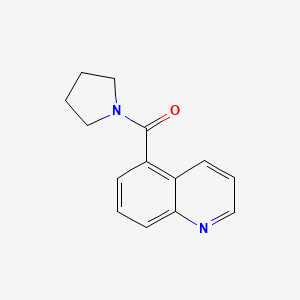
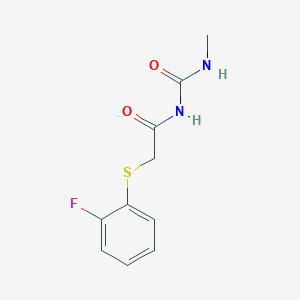
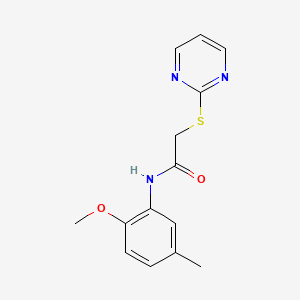
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
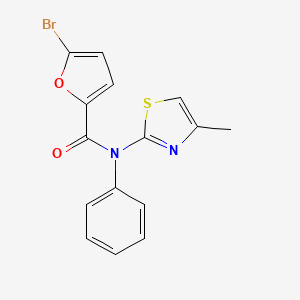
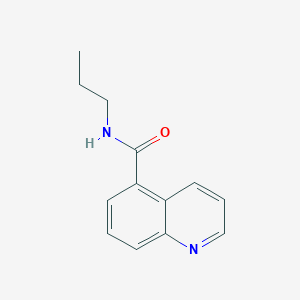

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)